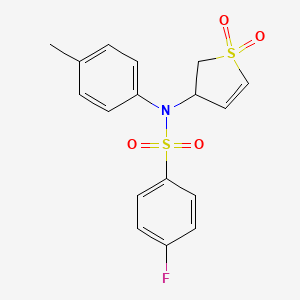

![molecular formula C17H17NO3S B2820044 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine CAS No. 1223871-61-1](/img/structure/B2820044.png)

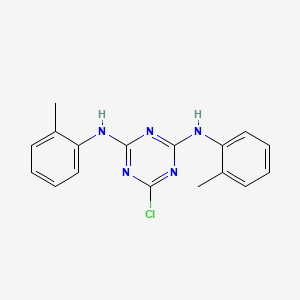

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine” is a derivative of benzoxazepine . It has a linear formula of C26H24N2O6S2, a CAS Number of 892149-66-5, and a molecular weight of 524.619 .

Synthesis Analysis

The synthesis of benzoxazepine derivatives, which includes the compound , involves various methods . These methods include microwave heating, cyclization of substituted isoindole derivatives, esterification of biologically active salicylanilides with some N-protected amino acids, and Cu (I)-catalyzed cycloaddition of azido-alkynes .Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives, including the compound , has been characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of these compounds have also been discussed .Chemical Reactions Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . These methods include the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water . Tricyclic 1,4-benzoxazepine derivatives have been synthesized by a three-component reaction of aromatic aldehydes, 2-aminophenol, and dimedone .Physical And Chemical Properties Analysis

The compound “4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine” has a linear formula of C26H24N2O6S2, a CAS Number of 892149-66-5, and a molecular weight of 524.619 .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds often involves complex chemical reactions to introduce specific functional groups, enhancing their physical, chemical, and biological properties. For example, derivatives of 1,2,4-triazole and benzothiazepines incorporating the sulfonyl group have been developed, showcasing methodologies for synthesizing compounds with potential antimicrobial activities (Bektaş et al., 2007). Similarly, the synthesis of sulfonic acid-containing benzoxazine monomers for application in proton exchange membranes demonstrates the versatility of these compounds in material science applications (Yao et al., 2014).

Applications in Material Science

Polybenzoxazines are of particular interest due to their thermal properties and potential applications in advanced material science. For instance, benzoxazine-based thermosets are studied for their high-performance characteristics, including thermal stability and mechanical properties, which are beneficial for various industrial applications (Lin et al., 2008). Another study focused on the sealing of porous anodic layers on aluminum alloys with benzoxazine resin for corrosion protection, highlighting the compound's application in enhancing the durability and longevity of materials used in aeronautical applications (Renaud et al., 2019).

Antimicrobial Activities

Research on compounds structurally related to 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine includes the exploration of their antimicrobial properties. Novel synthesis approaches lead to compounds that exhibit good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Proton Exchange Membranes

Sulfonic acid-containing polybenzoxazine membranes have been investigated for their use in direct methanol fuel cells, showcasing high proton conductivity and low methanol permeability. These properties are crucial for the efficiency and performance of fuel cells, highlighting the potential of these compounds in renewable energy technologies (Yao et al., 2014).

properties

IUPAC Name |

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-14-6-8-15(9-7-14)10-13-22(19,20)18-11-12-21-17-5-3-2-4-16(17)18/h2-10,13H,11-12H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAURHCTXVSIRN-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-methylphenyl)ethenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)

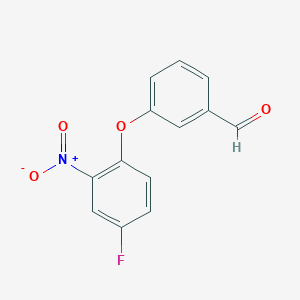

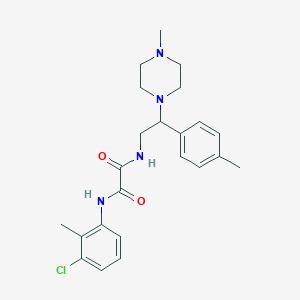

![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2819969.png)

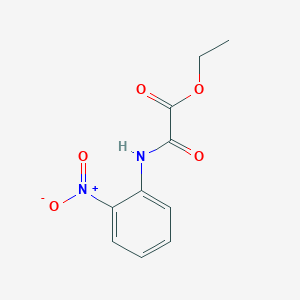

![Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate](/img/structure/B2819970.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2819971.png)

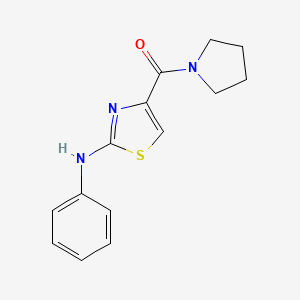

![N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2819975.png)

![4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819982.png)